

Spectroscopic Analysis of (Ethoxymethoxy)cyclododecane: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

Cat. No.: B1620334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane, also known by trade names such as Boisambrene Forte, is a synthetic fragrance ingredient valued for its woody and ambergris notes.^{[1][2]} This technical guide provides a summary of its known physical and chemical properties and outlines the standard methodologies for acquiring the spectroscopic data crucial for its comprehensive characterization. While extensive searches of publicly available databases and literature have not yielded detailed, quantitative spectroscopic data such as NMR and IR peak lists, this document serves as a foundational resource for researchers requiring such analysis.

Physicochemical Properties

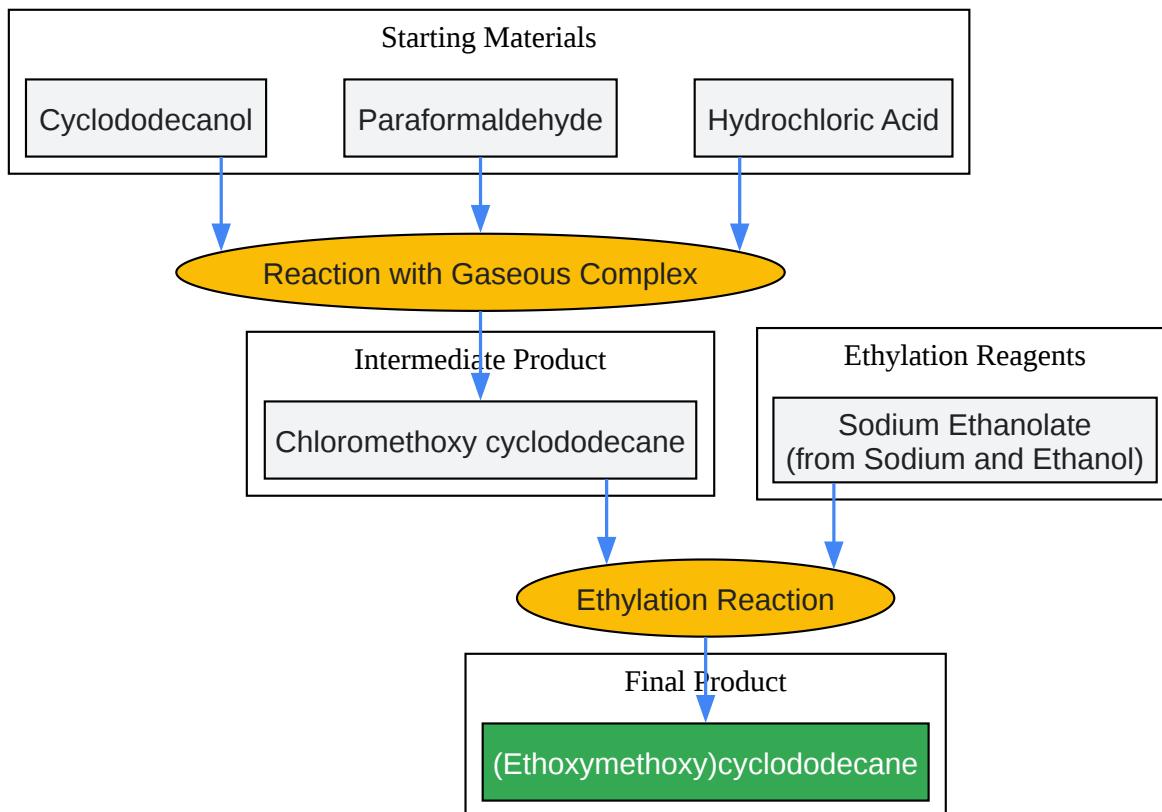

A compilation of key physical and chemical data for **(Ethoxymethoxy)cyclododecane** is presented in Table 1. This information is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Data of **(Ethoxymethoxy)cyclododecane**

Property	Value	Reference(s)
Chemical Name	(Ethoxymethoxy)cyclododecane	[1]
Synonyms	Formaldehyde cyclododecyl ethyl acetal, Boisambrene Forte, Amberwood	[2] [3]
CAS Number	58567-11-6	[1] [2]
Molecular Formula	C ₁₅ H ₃₀ O ₂	[1] [2]
Molecular Weight	242.40 g/mol	[3]
Appearance	Clear, colorless liquid	[1] [4]
Density (at 20°C)	0.928 - 0.940 g/cm ³	[1]
Refractive Index (at 20°C)	1.4650 - 1.4690	[1] [2]
Boiling Point	290 °C (at 760 mmHg)	[2]
Flash Point	>100 °C (closed cup)	[1]
Purity	> 95%	[4]

Synthesis Pathway

(Ethoxymethoxy)cyclododecane can be synthesized through a two-step process. The general workflow for this synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(Ethoxymethoxy)cyclododecane**.

The synthesis begins with the reaction of cyclododecanol with a gaseous complex of pure paraformaldehyde and hydrochloric acid to form the intermediate, chloromethoxy cyclododecane.^[5] This intermediate subsequently undergoes an ethylation reaction with sodium ethanolate, which is prepared from pure sodium in ethanol, to yield the final product, **(Ethoxymethoxy)cyclododecane**.^[5]

Experimental Protocols for Spectroscopic Analysis

While specific spectral data for **(Ethoxymethoxy)cyclododecane** is not readily available, the following are detailed, standard experimental protocols for obtaining the necessary

spectroscopic information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **(Ethoxymethoxy)cyclododecane**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **(Ethoxymethoxy)cyclododecane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.

- Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(Ethoxymethoxy)cyclododecane**.

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.
- Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Procedure (using ATR):

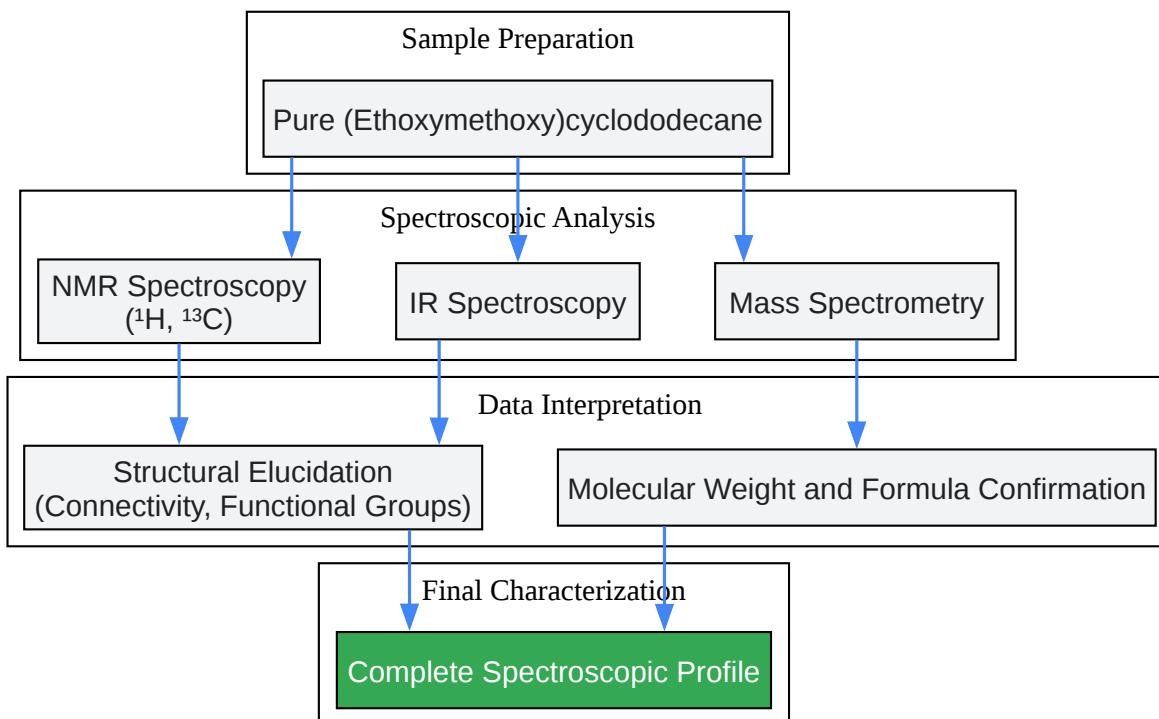
- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Apply a small drop of neat **(Ethoxymethoxy)cyclododecane** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - Perform a background correction.

- Identify and label the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(Ethoxymethoxy)cyclododecane**.

Instrumentation:


- A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Procedure (GC-MS):

- Sample Preparation: Prepare a dilute solution of **(Ethoxymethoxy)cyclododecane** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.
- MS Analysis:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like **(Ethoxymethoxy)cyclododecane** using spectroscopy follows a logical progression.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

This workflow illustrates that after sample preparation, various spectroscopic techniques are employed in parallel. The data from NMR and IR are primarily used for structural elucidation, while mass spectrometry confirms the molecular weight and formula. Together, these analyses provide a complete spectroscopic profile for the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. directpcw.com [directpcw.com]
- 2. ventos.com [ventos.com]
- 3. Formaldehyde cyclododecyl ethyl acetal | C15H30O2 | CID 94111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachem.com [pentachem.com]
- 5. ScenTree - Boisambrene Forte® (CAS N° 58567-11-6) [scentree.co]
- To cite this document: BenchChem. [Spectroscopic Analysis of (Ethoxymethoxy)cyclododecane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620334#spectroscopic-data-of-ethoxymethoxy-cyclododecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com